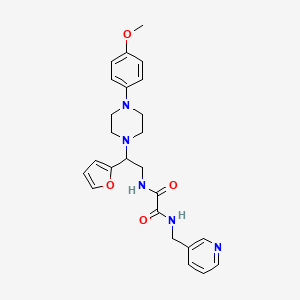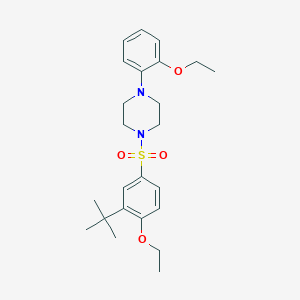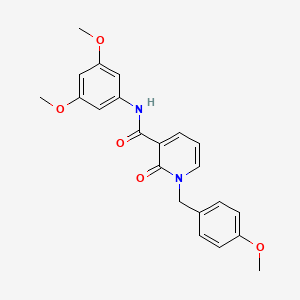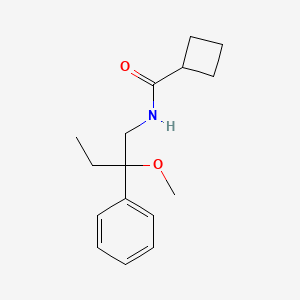
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 .
Molecular Structure Analysis
The molecular structure of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1=C(O)C2=CC=CC(CC)=C2N=C1 . The molecular weight of the compound is 217.22 . Physical And Chemical Properties Analysis
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a solid compound . Its empirical formula is C12H11NO3 and it has a molecular weight of 217.22 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid: and its derivatives have been shown to possess significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .
Anticancer Agents
Research indicates that 8-hydroxyquinoline derivatives exhibit anticancer activity by interfering with the proliferation of cancer cells. They can induce apoptosis and inhibit cell division, which is crucial in the treatment of cancer .
Neuroprotective Agents
These compounds have been identified as potential neuroprotective agents due to their ability to chelate metal ions. This property is beneficial in treating neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation plays a significant role .
Enzyme Inhibition
8-Hydroxyquinoline derivatives are known to inhibit 2OG-dependent enzymes. These enzymes are involved in various biological processes, and their inhibition can be used to treat diseases where these enzymes are dysregulated .
Antiviral Activity
The derivatives of 8-hydroxyquinoline have shown promise as anti-HIV agents. Their ability to interfere with viral replication makes them valuable in the research for new antiviral drugs .
Antiparasitic Activity
These compounds have also been explored for their antileishmanial and antischistosomal activities. They can inhibit the growth of parasites responsible for diseases like leishmaniasis and schistosomiasis, offering a potential avenue for new antiparasitic treatments .
Mecanismo De Acción
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to exhibit a wide range of pharmacological applications, such as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2og-dependent enzymes, chelators of metalloproteins, anti-hiv agents, antifungal agents, and more .
Mode of Action
Quinoline derivatives are known to inhibit dna replication through inhibition of dna gyrase and topoisomerase iv activities . Some derivatives also act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .
Biochemical Pathways
Some quinoline derivatives have been shown to induce apoptosis in cancer cells via the intrinsic pathway, potentially elevating caspase-3 and caspase-8 activities .
Pharmacokinetics
The iso-pr-substituted derivative of a similar compound exhibits a half-maximal inhibitory concentration (ic 50) of 303 µM and a half-maximal cytotoxic concentration (CC 50) of 1606 µM, indicating its bioavailability .
Result of Action
Some quinoline derivatives have been shown to inhibit self-induced and cu (ii)-induced aβ aggregation and to destroy the well-structured aβ fibrils formed by self- and cu (ii)-induced aβ aggregation .
Propiedades
IUPAC Name |
8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXADUGUMNZZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)





![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)





![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)